三硝基三甲基三胺

描述

Synthesis Analysis

RDX is synthesized through the nitrolysis of hexahydro-1,3,5-tripropionyl-1,3,5-triazine, a process modified from earlier methods involving paraformaldehyde and propionitrile (Horváth & Alworth, 1993).

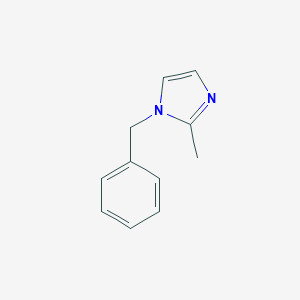

Molecular Structure Analysis

The molecular dynamics simulations of RDX, using the SRT-AMBER force field, provide insights into the crystal structure, including the chair and inverted chair conformation, bond lengths, and angles. However, there are some inaccuracies in the calculated orientations of the NO2 groups (Agrawal et al., 2006).

Chemical Reactions and Properties

Degradation studies show RDX can be reduced to various nitroso derivatives, including TNX (hexahydro-1,3,5-trinitroso-1,3,5-triazine), and further decomposed into compounds such as formaldehyde, nitrogen, and nitrite, highlighting its reactivity and the formation of potentially hazardous byproducts (Naja et al., 2008).

Physical Properties Analysis

The high-pressure phase of RDX, γ-RDX, stable above 4 GPa at room temperature, shows a different crystal packing from its α phase, although both phases belong to the same space group. The molecular structure remains consistent across phases, with minor changes in the torsion angles of N-NO2 groups (Goto et al., 2006).

Chemical Properties Analysis

RDX undergoes various biodegradation processes under anaerobic conditions, forming several products including MNX, DNX, and TNX as transient intermediates. This indicates its potential for environmental transformation and the complexity of its chemical behavior in natural systems (McCormick et al., 1981).

科学研究应用

. 它是一种白色结晶固体,由于其高爆炸威力,主要用于军事和工业应用。 .

纳米医学发展

纳米医学的最新进展利用了像 RDX 这样的化合物进行靶向药物递送,特别是在癌症治疗中。 RDX 的独特性质促进了多功能纳米药物的开发,这些药物可以同时递送药物、监测治疗和提供成像 .

环境修复

RDX 已被发现存在于军事设施的土壤和地下水污染中。 目前正在研究能够降解 RDX 的微生物群落,目的是利用这些生物方法进行环境修复 .

分析化学

在分析化学中,RDX 使用反相高效液相色谱 (HPLC) 方法进行分离。 这使得能够分析其在各种样品中的存在,这对环境监测和法医调查至关重要 .

治疗研究

该化合物的结构和反应性正在被研究以用于潜在的治疗应用。 虽然它没有直接用作药物,但 RDX 的化学性质可以为合成新型治疗剂提供信息 .

材料科学

RDX 的爆炸特性也正在材料科学领域被探索,用于开发需要受控爆破能力的新材料。 这包括为建筑和采矿行业创建专用设备和工具 .

毒理学和安全性

由于其爆炸性,RDX 正在进行毒理学研究,以了解其对人类健康和安全的影响。 它被归类为可能的人类致癌物,如果吸入或摄入会影响神经系统 .

军事应用

安全和危害

作用机制

Target of Action

Trinitrosotrimethylenetriamine, also known as 1,3,5-Trinitroso-1,3,5-triazinane or Hexahydro-1,3,5-trinitroso-1,3,5-triazine, is primarily used in military and industrial applications due to its high explosive power . Its primary targets are structures and materials that need to be destroyed or altered by an explosion .

Mode of Action

Trinitrosotrimethylenetriamine is known for its high detonation velocity and sensitivity to heat, shock, and friction . When subjected to these conditions, it rapidly decomposes and releases a large amount of energy in the form of an explosion . This is due to the breaking of chemical bonds in the compound, which releases energy.

Pharmacokinetics

It is worth noting that trinitrosotrimethylenetriamine is slightly soluble in water and insoluble in most organic solvents .

Result of Action

The primary result of the action of Trinitrosotrimethylenetriamine is a powerful explosion. This explosion can cause significant physical damage to the target. On a molecular level, the explosion is the result of rapid decomposition and the release of energy from chemical bonds in the compound .

属性

IUPAC Name |

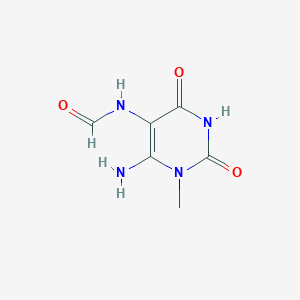

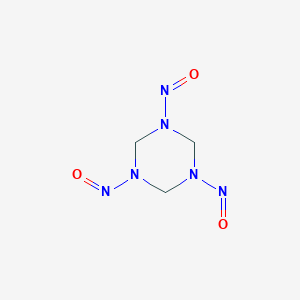

1,3,5-trinitroso-1,3,5-triazinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N6O3/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFWOSHMLDRSIDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N(CN(CN1N=O)N=O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10161171 | |

| Record name | Trinitrosotrimethylenetriamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10161171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13980-04-6 | |

| Record name | Hexahydro-1,3,5-trinitroso-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13980-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trinitrosotrimethylenetriamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013980046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trinitrosotrimethylenetriamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10161171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexahydro-1,3,5-trinitroso-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.319 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRINITROSOTRIMETHYLENETRIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MK86FR3SN8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of TNX?

A1: The molecular formula of TNX is C3H6N6O3, and its molecular weight is 174.13 g/mol.

Q2: How is TNX typically characterized spectroscopically?

A2: TNX is commonly analyzed using techniques like high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV)-visible absorbance detection or mass spectrometric detection []. Other methods include liquid chromatography/tandem mass spectrometry (LC/MS/MS) with selected reaction monitoring [].

Q3: How is TNX formed in the environment?

A3: TNX is primarily formed through the anaerobic biodegradation of the explosive hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) [, , , , ]. This process involves the sequential reduction of the nitro groups in RDX, ultimately leading to the formation of TNX.

Q4: What are the intermediate products formed during the anaerobic biodegradation of RDX to TNX?

A4: The biodegradation of RDX to TNX involves the formation of two key intermediates: hexahydro-1-nitroso-3,5-dinitro-1,3,5-triazine (MNX) and hexahydro-1,3-dinitroso-5-nitro-1,3,5-triazine (DNX) [, , ].

Q5: What factors influence the rate and extent of TNX formation from RDX?

A5: Factors influencing TNX formation include environmental conditions such as the presence of specific microbial communities, redox potential, and the availability of electron donors [, , , ].

Q6: What are the known toxicological effects of TNX?

A6: Studies have shown that TNX exhibits toxicity in various organisms. In deer mice, TNX exposure has been linked to postpartum mortality, reduced offspring body weight, and decreased kidney weight [, ]. Research also suggests potential for central nervous system toxicity, splenic hemosiderosis, and hematological effects [].

Q7: How does the toxicity of TNX compare to its parent compound, RDX?

A7: Research indicates that MNX, another RDX metabolite, exhibits acute oral toxicity comparable to RDX in rats []. While information directly comparing the toxicity of TNX and RDX is limited, both compounds demonstrate toxic effects.

Q8: What research exists on the bioavailability of TNX in soils?

A9: Current research is exploring the use of passive sampling devices to assess the bioavailability of TNX and other RDX metabolites in contaminated soils []. These studies aim to improve the understanding of the environmental risks associated with these compounds.

Q9: What techniques are used for the analysis of TNX in environmental samples?

A10: Common methods for analyzing TNX include HPLC with UV-visible absorbance or mass spectrometric detection []. LC/MS/MS with selected reaction monitoring offers high selectivity and sensitivity for detecting TNX and other RDX transformation products in complex matrices like groundwater [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。